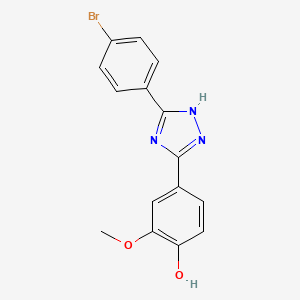

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Beschreibung

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 3 and a 2-methoxyphenol group at position 3.

Eigenschaften

Molekularformel |

C15H12BrN3O2 |

|---|---|

Molekulargewicht |

346.18 g/mol |

IUPAC-Name |

4-[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |

InChI |

InChI=1S/C15H12BrN3O2/c1-21-13-8-10(4-7-12(13)20)15-17-14(18-19-15)9-2-5-11(16)6-3-9/h2-8,20H,1H3,(H,17,18,19) |

InChI-Schlüssel |

ASAXDTFTFCSZHK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromophenylhydrazine with 2-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to yield the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neural transmission and potentially leading to neurotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

Table 1: Key Structural Differences

Key Observations :

- Substituent Effects : The 4-bromophenyl group in the target compound distinguishes it from analogues with hydroxyphenyl or benzoxazolyl groups. Bromine’s electron-withdrawing nature may enhance stability and binding to hydrophobic enzyme pockets compared to hydroxyl or methyl groups .

- Functional Group Impact: The methoxyphenol group in the target compound improves solubility in polar solvents relative to sulfanyl or thione derivatives, which exhibit higher lipophilicity .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Differences :

- Solubility: The target compound’s methoxyphenol group likely increases water solubility compared to thione or sulfanyl derivatives, which are more lipophilic .

- Stability : Bromine’s inductive effect may enhance thermal stability relative to hydroxylated analogues .

Biologische Aktivität

The compound 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antiviral, and anticancer properties, supported by various studies and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to 4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a study reported that certain triazole derivatives demonstrated IC50 values ranging from 0.81 μM to 3.67 μM against various cancer cell lines such as MCF-7 and PC-3 .

2. Antiviral Properties

Triazole derivatives have also been studied for their antiviral activities. The mechanism often involves the inhibition of viral replication processes. A related compound was observed to exhibit antiviral effects through the modulation of host cell pathways, which could be relevant for the development of antiviral therapies .

3. Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokine production and modulate inflammatory pathways. For example, some derivatives were found to decrease levels of TNF-alpha and IL-6 in vitro, demonstrating their potential as anti-inflammatory agents .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various triazole derivatives, researchers synthesized multiple compounds and tested their effects on human cancer cell lines. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) with an observed IC50 value of 1.25 μM for one derivative .

Case Study 2: Antiviral Mechanism

Another investigation focused on the antiviral activity of triazole derivatives against influenza virus strains. The study revealed that these compounds could inhibit viral entry into host cells and reduce viral RNA synthesis by approximately 70% at optimal concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Triazole Derivative A | 0.81 | Induces apoptosis in cancer cells |

| Antiviral | Triazole Derivative B | Not specified | Inhibits viral replication |

| Anti-inflammatory | Triazole Derivative C | Not specified | Modulates cytokine production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.